molecular formula C10H20O B14624066 2,3,4-Trimethylhept-5-en-2-ol CAS No. 57785-05-4

2,3,4-Trimethylhept-5-en-2-ol

Cat. No.: B14624066
CAS No.: 57785-05-4
M. Wt: 156.26 g/mol
InChI Key: AMCILDWYWUWBJZ-UHFFFAOYSA-N
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Description

2,3,4-Trimethylhept-5-en-2-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at positions 2, 3, and 4, and a double bond at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylhept-5-en-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,3,4-trimethylpent-2-ene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylhept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H2CrO4

    Reduction: H2 with Pd/C, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: 2,3,4-Trimethylhept-5-en-2-one

    Reduction: 2,3,4-Trimethylheptane

    Substitution: 2,3,4-Trimethylhept-5-en-2-yl chloride

Scientific Research Applications

2,3,4-Trimethylhept-5-en-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylhept-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the presence of the double bond and methyl groups can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethylheptane
  • 2,3,4-Trimethylhexanol
  • 2,3,4-Trimethylpentanol

Uniqueness

2,3,4-Trimethylhept-5-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond within its structure

Properties

CAS No.

57785-05-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,3,4-trimethylhept-5-en-2-ol

InChI

InChI=1S/C10H20O/c1-6-7-8(2)9(3)10(4,5)11/h6-9,11H,1-5H3

InChI Key

AMCILDWYWUWBJZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C(C)C(C)(C)O

Origin of Product

United States

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